1-(Diethylboranyl)-1H-pyrrole
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Overview
Description
1-(Diethylboranyl)-1H-pyrrole is an organoboron compound that features a pyrrole ring substituted with a diethylboranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylboranyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with diethylborane under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylboranyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The diethylboranyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halides or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides or other reduced boron species.
Substitution: Substituted pyrroles with different functional groups.
Scientific Research Applications
1-(Diethylboranyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Potential use in the development of boron-based drugs or as a probe in biological studies.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(Diethylboranyl)-1H-pyrrole exerts its effects depends on the specific application. In organic synthesis, the boron atom can act as a Lewis acid, facilitating various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron moiety, influencing biochemical pathways.
Comparison with Similar Compounds
- 1-(Dibutylboranyl)-1H-pyrrole
- 1-(Diphenylboranyl)-1H-pyrrole
- 1-(Diisopropylboranyl)-1H-pyrrole
Comparison: 1-(Diethylboranyl)-1H-pyrrole is unique due to its specific diethylboranyl group, which imparts distinct steric and electronic properties compared to other boron-substituted pyrroles
Properties
CAS No. |
22100-19-2 |
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Molecular Formula |
C8H14BN |
Molecular Weight |
135.02 g/mol |
IUPAC Name |
diethyl(pyrrol-1-yl)borane |
InChI |
InChI=1S/C8H14BN/c1-3-9(4-2)10-7-5-6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
QOOIQJKSGAYZBS-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)N1C=CC=C1 |
Origin of Product |
United States |
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